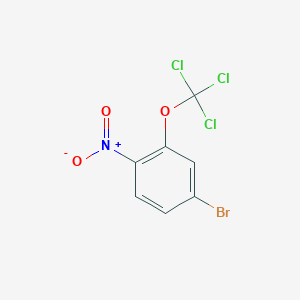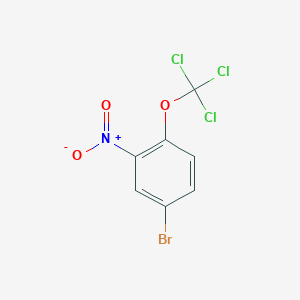![molecular formula C7H9ClN2 B1403977 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 1610028-39-1](/img/structure/B1403977.png)
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
Descripción general
Descripción
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a chemical compound with the molecular formula C7H9ClN2 . It is a solid substance that should be stored in a sealed, dry environment at room temperature .
Synthesis Analysis
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors . These compounds have shown moderate to excellent antitumor activities against various cancer cell lines .Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride consists of a pyrrolopyridine core, which is a bicyclic system containing a pyrrole ring fused with a pyridine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 156.61 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 and a topological polar surface area of 24.9 Ų . Its exact mass and monoisotopic mass are 156.0454260 g/mol .Aplicaciones Científicas De Investigación
-
Scientific Field: Diabetes Treatment
- Application Summary : This compound has been found to be effective in reducing blood glucose levels . As such, it may be useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Results or Outcomes : The compound was found to be effective in reducing blood glucose levels, suggesting potential applications in the treatment of diabetes and related conditions .
-
Scientific Field: Cancer Therapy
- Application Summary : Research has been conducted into the development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR (Fibroblast Growth Factor Receptors), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Results or Outcomes : The research is ongoing, but the development of these derivatives shows promise for future applications in cancer therapy .
-
Scientific Field: Antileishmanial Efficacy
- Application Summary : A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Results or Outcomes : The research is ongoing, but the development of these derivatives shows promise for future applications in the treatment of visceral leishmaniasis .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h1,3,5,9H,2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXILGLMLGMJICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1403895.png)






![2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1403906.png)
![1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene](/img/structure/B1403907.png)



![1-Bromo-2-chloro-3-[chloro-(difluoro)methoxy]benzene](/img/structure/B1403913.png)